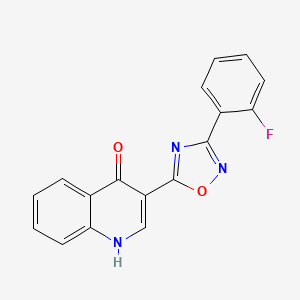

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with ethyl chloroformate to form the oxadiazole ring.

Quinoline Ring Formation: The quinoline moiety can be constructed through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.

Coupling of the Two Moieties: The final step involves coupling the oxadiazole and quinoline rings through a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Chemistry:

Ligand Design: The compound serves as a versatile ligand in coordination chemistry, forming complexes with various metals.

Catalysis: It can act as a catalyst or catalyst precursor in organic transformations.

Biology and Medicine:

Antimicrobial Agents: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.

Industry:

Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mecanismo De Acción

The biological activity of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways. The exact mechanism often involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This interaction can trigger downstream effects, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparación Con Compuestos Similares

3-(2-Phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the fluorine atom, which may alter its electronic properties and biological activity.

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and interaction with biological targets.

Uniqueness: The presence of the fluorine atom in 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated analogs. This makes it a unique and valuable scaffold for drug development.

Actividad Biológica

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C15H10FN3O

- Molecular Weight : 269.25 g/mol

- CAS Number : 775304-57-9

Synthesis

The compound can be synthesized through various methods involving the reaction of quinoline derivatives with oxadiazole precursors. The synthetic pathways often aim to optimize yield and purity while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the growth inhibitory effects observed in different cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Significant reduction in viability |

| PC-3 (Prostate) | 28 | Strong cytotoxicity |

| MRC-5 (Fibroblast) | >82 | Minimal effect |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a significant decrease in viability in MDA-MB-231 cells at concentrations as low as 10 µM, suggesting potent antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes numerous oncogenic client proteins. Inhibition of Hsp90 leads to degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation. This was evidenced by a marked decrease in CDK4 levels following treatment with the compound .

Antimicrobial Properties

While primarily studied for its anticancer effects, preliminary investigations into the antimicrobial activity of related compounds suggest potential efficacy against bacterial strains. The oxadiazole moiety is known for its broad-spectrum antimicrobial properties, which may extend to derivatives like the one in focus.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of any new therapeutic agent. Initial studies indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows relatively low toxicity towards normal fibroblast cells (MRC-5), indicating a favorable therapeutic window .

Case Studies

Several case studies have documented the successful application of quinoline derivatives in cancer therapy. For instance, a study involving a series of quinoline-based compounds demonstrated that modifications at specific positions led to enhanced activity against resistant cancer cell lines. These findings underscore the importance of structural optimization in developing effective anticancer agents .

Propiedades

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIXSPTVQJLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.